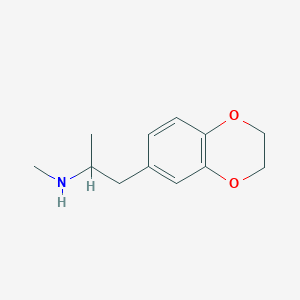

EDMA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

133787-66-3 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C12H17NO2/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11/h3-4,8-9,13H,5-7H2,1-2H3 |

InChI Key |

UJKWLAZYSLJTKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCCO2)NC |

Origin of Product |

United States |

Foundational & Exploratory

Environmental DNA (eDNA): A Technical Guide to its Core Principles and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Environmental DNA (eDNA) has emerged as a transformative, non-invasive molecular tool for detecting and monitoring organisms across diverse ecosystems. This guide provides a comprehensive technical overview of eDNA, detailing the fundamental principles of its workflow from sample collection to data analysis. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply eDNA methodologies in their respective fields. This document outlines detailed experimental protocols for key eDNA analysis techniques, including water sample filtration, DNA extraction, species-specific detection via quantitative PCR (qPCR), and community-level biodiversity assessment through metabarcoding. Quantitative data from comparative studies are summarized to inform methodological choices. Furthermore, this guide explores the burgeoning applications of eDNA in the pharmaceutical sector, such as monitoring manufacturing effluent, tracking antimicrobial resistance genes, and bioprospecting for novel bioactive compounds.

Introduction to Environmental DNA

Environmental DNA is genetic material that organisms release into their surroundings. This includes shed skin cells, metabolic waste, gametes, and decaying tissues.[1][2] This genetic material persists in various environmental matrices such as water, soil, sediment, and even air, offering a snapshot of the biodiversity present.[3][4] The analysis of eDNA allows for the detection of species without the need for direct observation or capture, making it a particularly powerful tool for monitoring elusive, rare, or endangered species.[3]

The core principle of eDNA analysis involves collecting an environmental sample, extracting the DNA contained within it, and then using molecular techniques to identify the species of origin.[2] This approach has revolutionized ecological monitoring and is finding increasing applications in various scientific and industrial sectors.

The Environmental DNA Workflow

The eDNA workflow can be broadly categorized into four main stages: sample collection, DNA extraction, DNA amplification and sequencing, and bioinformatics analysis. Each stage involves critical considerations and methodological choices that can significantly impact the quality and reliability of the results.

References

A Technical Guide to Environmental DNA (eDNA) for Biodiversity Monitoring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principles of Environmental DNA (eDNA)

Environmental DNA (eDNA) is genetic material that organisms release into their surroundings through various means such as shedding skin cells, scales, feces, urine, and reproductive cells.[1][2] This DNA can be extracted from environmental samples like water, soil, or air, enabling the detection of species without the need for direct observation or capture.[3][4] The analysis of eDNA is a powerful, non-invasive tool that is revolutionizing biodiversity monitoring, conservation efforts, and even has emerging applications in pharmaceutical research.[5][6][7]

The fundamental principle of eDNA analysis lies in the fact that every living organism possesses unique DNA sequences. By capturing and sequencing these genetic traces, scientists can identify the species present in a particular ecosystem.[8] This method is particularly advantageous for detecting rare, elusive, or cryptic species that are often missed by traditional survey methods.[9] Furthermore, eDNA surveys can be more cost-effective and time-efficient, allowing for broader spatial and temporal monitoring of biodiversity.[10][11]

For professionals in drug development, the metagenomic analysis of eDNA opens a new frontier for bioprospecting.[12][13] Environments, especially extreme ones, harbor a vast diversity of microorganisms with unique metabolic pathways.[14] By analyzing the collective genetic material in an environmental sample, researchers can identify novel biosynthetic gene clusters that may produce bioactive compounds with therapeutic potential.[15][16] This culture-independent approach bypasses the need to cultivate microorganisms in a lab, a major bottleneck in traditional natural product discovery.[13]

Experimental Protocols

A successful eDNA study relies on rigorous and standardized experimental procedures to minimize contamination and ensure the accuracy of results. The following sections provide detailed methodologies for the key stages of an eDNA workflow.

Sample Collection

Proper sample collection is critical to prevent DNA degradation and contamination.[17] All equipment should be sterilized before use, typically with a 10% bleach solution followed by rinsing with DNA-free water.[18]

2.1.1 Water Sample Collection (Filtration Method)

This protocol is adapted from standard methods for collecting aquatic eDNA.

-

Materials:

-

Procedure:

-

Wear sterile gloves throughout the collection process.

-

At the sampling site, rinse the collection bottle or bag three times with the water to be sampled.[17]

-

Collect the desired volume of water (typically 1-2 liters).[17]

-

Set up the filtration system, either a peristaltic pump or a syringe, with a sterile filter membrane loaded into the filter housing.[18][22]

-

Filter the collected water through the membrane. If the filter clogs before the entire sample is processed, record the volume filtered and proceed with the clogged filter.[17][18]

-

After filtration, use sterile forceps to carefully remove the filter membrane and place it in a collection tube containing a preservation buffer.[18]

-

Store the sample on ice in a cooler for transport to the laboratory and then freeze for long-term storage.[18]

-

2.1.2 Soil Sample Collection

This protocol is based on common practices for soil eDNA analysis.

-

Materials:

-

Sterile gloves

-

Sterile soil corers or spatulas

-

Sterile collection bags or tubes

-

Cooler with ice packs

-

-

Procedure:

-

Wear sterile gloves.

-

Clear away surface leaf litter and debris from the sampling location.

-

Use a sterile soil corer or spatula to collect a soil sample of the desired depth and volume.[23]

-

Place the soil sample into a sterile collection bag or tube.[23]

-

For a composite sample representing a larger area, collect multiple subsamples and mix them thoroughly in a sterile container before taking a final representative sample.[23]

-

Store the samples on ice for transport and then freeze for storage.

-

DNA Extraction

The choice of DNA extraction method can significantly impact the yield and purity of the eDNA. Commercial kits are widely used due to their optimized protocols and efficiency in removing inhibitors common in environmental samples.

2.2.1 DNA Extraction from Soil using DNeasy PowerSoil Pro Kit

This protocol is a summary of the manufacturer's instructions for the QIAGEN DNeasy PowerSoil Pro Kit, a commonly used kit for soil eDNA.[24][25]

-

Procedure:

-

Add up to 0.25 g of soil to a PowerBead Pro Tube.[25]

-

Add 800 µl of Solution CD1 and vortex briefly.[25]

-

Secure the tubes to a vortex adapter and vortex at maximum speed for 10 minutes to mechanically lyse the cells.[26]

-

Centrifuge the tubes at 15,000 x g for 1 minute.[25]

-

Transfer the supernatant to a clean 2 ml microcentrifuge tube.[25]

-

Add 200 µl of Solution CD2 and vortex for 5 seconds.[25]

-

Centrifuge at 15,000 x g for 1 minute at room temperature. Transfer the supernatant to a new tube.[25]

-

Add 600 µl of Solution CD3 and vortex for 5 seconds.[25]

-

Load 650 µl of the lysate onto an MB Spin Column and centrifuge at 15,000 x g for 1 minute. Discard the flow-through and repeat until all lysate has passed through the column.[25]

-

Add 500 µl of Solution EA to the MB Spin Column and centrifuge for 1 minute. Discard the flow-through.[25]

-

Add 500 µl of Solution C5 and centrifuge for 1 minute. Discard the flow-through.[25]

-

Centrifuge the empty column for 2 minutes to dry the membrane.[25]

-

Place the MB Spin Column in a clean 1.5 ml elution tube.[25]

-

Add 50-100 µl of Solution C6 to the center of the filter membrane.[25]

-

Centrifuge for 1 minute to elute the DNA. The eluted DNA is now ready for downstream applications.[25]

-

DNA Amplification (PCR)

Polymerase Chain Reaction (PCR) is used to amplify specific DNA regions (barcodes) for identification. For biodiversity studies, universal primers targeting conserved gene regions with sufficient inter-species variability are used.

2.3.1 PCR Amplification of Fish 12S rRNA Gene

This protocol uses the MiFish-U primers, which are widely used for fish eDNA metabarcoding.[27][28]

-

Primers:

-

MiFish-U-F: 5'-GTCGGTAAAACTCGTGCCAGC-3'

-

MiFish-U-R: 5'-CATAGTGGGGTATCTAATCCCAGTTTG-3'

-

-

PCR Reaction Mix (25 µl total volume): [27]

-

12.5 µl 2x PCR Master Mix (e.g., AmpliTaq Gold™ Fast PCR Master Mix)

-

1 µl Forward Primer (10 µM)

-

1 µl Reverse Primer (10 µM)

-

1 µl eDNA extract

-

9.5 µl Nuclease-free water

-

-

Touchdown PCR Cycling Conditions: [27]

-

Initial Denaturation: 95°C for 15 minutes

-

13 cycles of:

-

94°C for 30 seconds

-

69.5°C for 30 seconds (-1.5°C per cycle)

-

72°C for 90 seconds

-

-

25 cycles of:

-

94°C for 30 seconds

-

50°C for 30 seconds

-

72°C for 45 seconds

-

-

Final Extension: 72°C for 10 minutes

-

Hold: 4°C

-

Sequencing

Next-generation sequencing (NGS) platforms, such as the Illumina MiSeq, are commonly used for eDNA metabarcoding, allowing for the simultaneous sequencing of millions of DNA fragments.[29]

2.4.1 Library Preparation and Sequencing on Illumina MiSeq

Following PCR, the amplified DNA (amplicons) from each sample is prepared for sequencing. This involves a second PCR step to add unique indexes and sequencing adapters to the amplicons from each sample.

-

Procedure (Conceptual Overview):

-

PCR Product Cleanup: The initial PCR products are purified to remove primers and dNTPs.

-

Indexing PCR: A second, limited-cycle PCR is performed to attach dual indices and Illumina sequencing adapters to the purified amplicons. Each sample receives a unique combination of indices.

-

Library Quantification and Normalization: The concentration of each indexed library is measured, and all libraries are pooled in equimolar amounts.

-

Sequencing: The pooled library is loaded onto the Illumina MiSeq instrument for sequencing.

-

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data from studies comparing eDNA methods with traditional biodiversity monitoring techniques and among different eDNA protocols.

Table 1: Species Detection Comparison: eDNA Metabarcoding vs. Traditional Methods

| Taxon/Group | eDNA Method | Traditional Method(s) | eDNA Detections | Traditional Detections | Fold Increase with eDNA | Citation(s) |

| Freshwater Fish | 12S & CO1 Metabarcoding | Electrofishing, Fyke Netting, Seining | Higher species richness | Lower species richness | - | [30] |

| River Fish | 12S Metabarcoding | Visual and Capturing Surveys | Higher alpha and gamma diversity | Lower alpha and gamma diversity | - | [3] |

| Amphibians | qPCR/PCR | Visual/Auditory Surveys | Higher detection probability | Lower detection probability | - | [4][10] |

Table 2: Cost and Efficiency Comparison: eDNA vs. Traditional Surveys

| Comparison Metric | eDNA Survey | Traditional Survey | Finding | Citation(s) |

| Cost-Effectiveness | Lower cost per detection | Higher cost per detection | eDNA is generally cheaper and more cost-effective. | [4][10][11][19][20][31] |

| Time Efficiency | Rapid sampling (e.g., >20 sites/day ) | Slower sampling (e.g., 3-4 sites/day ) | eDNA allows for significantly greater spatial and temporal coverage in a shorter time. | [11] |

| Sensitivity | Higher sensitivity, detects more species | Lower sensitivity, may miss rare species | eDNA consistently detects more species than traditional methods. | [4][10] |

Table 3: Comparison of eDNA Extraction Kits

| Kit | Sample Type | DNA Yield | Purity (A260/A280) | Notes | Citation(s) |

| DNeasy PowerSoil Pro Kit | Soil | Up to 8-fold higher than other methods | ~1.8 | Effective inhibitor removal, high alpha diversity representation. | [24] |

| DNeasy PowerSoil Kit | Soil | - | - | Effective for samples with high humic acid content. | [26][32] |

| Qiagen DNeasy Blood & Tissue Kit | Water (filtered) | - | - | Commonly used for eDNA from water samples. | [19][20][31] |

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows in eDNA analysis.

Caption: The general workflow for eDNA-based biodiversity monitoring.

Caption: Bioinformatics pipeline for eDNA data analysis and interpretation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Meta‐analysis shows that environmental DNA outperforms traditional surveys, but warrants better reporting standards | Semantic Scholar [semanticscholar.org]

- 5. Insights in Pharmaceutical Pollution: The Prospective Role of eDNA Metabarcoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights in Pharmaceutical Pollution: The Prospective Role of eDNA Metabarcoding [mdpi.com]

- 7. envirodna.com [envirodna.com]

- 8. Filtering water for eDNA - Cornell Video [cornell.edu]

- 9. undark.org [undark.org]

- 10. Meta‐analysis shows that environmental DNA outperforms traditional surveys, but warrants better reporting standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ednaaustralia.com.au [ednaaustralia.com.au]

- 12. Using natural products for drug discovery: the impact of the genomics era - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metagenomic small molecule discovery methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Metagenomics on the Discovery of Microbial Natural Products - Free Essay Example - Edubirdie [hub.edubirdie.com]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. tethys.pnnl.gov [tethys.pnnl.gov]

- 20. Cost Efficiency of Environmental DNA as Compared to Conventional Methods for Biodiversity Monitoring Purposes at Marine Energy Sites | Report | PNNL [pnnl.gov]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. DNeasy PowerSoil Pro Kits [qiagen.com]

- 25. static.igem.wiki [static.igem.wiki]

- 26. QIAGEN DNeasy PowerSoil Kit [protocols.io]

- 27. Environmental DNA (eDNA) 12S Metabarcoding Illumina MiSeq NGS PCR Protocol (Touchdown) [protocols.io]

- 28. protocols.io [protocols.io]

- 29. Environmental DNA Sequencing | Biomonitoring using eDNA [illumina.com]

- 30. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 31. researchgate.net [researchgate.net]

- 32. qiagen.com [qiagen.com]

The Invisible Fingerprint: An In-depth Technical Guide to Environmental DNA (eDNA) for Species Detection

An Introduction to a Revolutionary Molecular Tool for Researchers, Scientists, and Drug Development Professionals

Environmental DNA (eDNA) is revolutionizing how we detect, monitor, and understand the biological world. This non-invasive technique leverages the trace amounts of genetic material that organisms leave behind in their environment—through shed skin cells, metabolic waste, and other secretions—to identify their presence without direct observation.[1] For researchers in ecology, conservation, and increasingly, drug development, eDNA offers a highly sensitive, cost-effective, and powerful alternative to traditional survey methods.[2][3] This guide provides a comprehensive technical overview of the principles, experimental protocols, and applications of eDNA for species detection, with a focus on the practical details required for implementation in a research setting.

Core Principles of eDNA-based Species Detection

The fundamental principle of eDNA analysis is that every organism constantly sheds DNA into its surroundings, creating a "genetic footprint" that can be captured and identified.[4] This genetic material, collected from environmental samples like water, soil, or air, can be analyzed to detect the presence of specific species or to characterize entire biological communities.[1][5] The applications of this technology are vast, ranging from tracking elusive or endangered species and detecting invasive species to monitoring the impact of pollutants and discovering organisms with potential pharmaceutical applications.[4][6]

The general workflow for eDNA analysis involves several key stages: sample collection, DNA extraction, DNA amplification and sequencing, and bioinformatics analysis.[7] Each step requires meticulous attention to detail to avoid contamination and ensure the accuracy and reliability of the results.[8][9]

Comparative Efficacy and Cost-Effectiveness

Numerous studies have demonstrated that eDNA surveys are often more sensitive and can detect more species than traditional methods like electrofishing, netting, or visual surveys.[2][10] A meta-analysis of comparative studies revealed that eDNA methods are not only more sensitive but also frequently more cost-effective.[2]

| Parameter | eDNA Survey | Traditional Survey Methods (Average) | Source(s) |

| Detection Probability (Amphibians) | Higher | Lower | [2] |

| Species Detected (Aquatic Environments) | Generally Higher | Generally Lower | [2][10] |

| Cost-Effectiveness | More Favorable | Less Favorable | [2][3] |

| Invasiveness | Non-invasive | Invasive/Disruptive | [3][4] |

Table 1: Quantitative Comparison of eDNA and Traditional Survey Methods. This table summarizes the general findings from comparative studies, highlighting the increased sensitivity and cost-effectiveness of eDNA-based approaches.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of an eDNA workflow. These protocols are intended as a guide and may require optimization based on the specific environmental matrix and target species.

Water Sample Collection and Filtration

This protocol is designed for collecting eDNA from aquatic environments.

Materials:

-

Sterile collection bottles or bags

-

Gloves

-

Cellulose nitrate or glass microfiber filters (e.g., 0.2-0.7 µm pore size)[13][14]

-

Sterile forceps

-

Collection tubes with a preservation buffer (e.g., ethanol or Longmire's solution) or a self-preserving filter system[15][16]

-

Field blanks (tubes with deionized water) to test for contamination[17]

Procedure:

-

Preparation: At each sampling site, wear a fresh pair of gloves to prevent cross-contamination.[9]

-

Sample Collection: Collect water from approximately 30 cm below the surface into a sterile collection bottle.[15] Avoid disturbing the sediment.

-

Filtration Setup: Assemble the filtration unit. If using a peristaltic pump, connect the tubing to a filter base.[11] If using a syringe, attach the filter housing.[12]

-

Water Filtration: Pass a defined volume of water (e.g., 1-2 liters) through the filter. The amount of water that can be filtered will depend on the turbidity.[11][18]

-

Filter Preservation:

-

Using Preservation Buffer: Once filtration is complete, use sterile forceps to remove the filter and place it in a collection tube containing a preservation buffer.[14]

-

Self-Preserving Filters: If using a self-preserving filter, follow the manufacturer's instructions for drying and sealing the filter housing.[16]

-

-

Field Control: Process a field blank in the same manner as the environmental samples to monitor for contamination during collection and filtration.[17]

-

Storage: Store the preserved filters on ice for transport to the laboratory and then at -20°C or -80°C for long-term storage.

eDNA Extraction from Filters

This protocol outlines the steps for extracting eDNA from preserved filters using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit or ZymoBIOMICS DNA Miniprep Kit), which are commonly cited in the literature.[13][19]

Materials:

-

Commercial DNA extraction kit

-

Sterile scalpel or scissors

-

2 mL microcentrifuge tubes

-

Proteinase K

-

Lysis buffer

-

Ethanol

-

Wash buffers (provided in the kit)

-

Elution buffer (provided in the kit) or sterile, DNA-free water

-

Microcentrifuge

Procedure:

-

Filter Preparation: In a sterile environment, use a sterile scalpel to cut the filter into smaller pieces and place them into a 2 mL microcentrifuge tube.[14]

-

Lysis: Add lysis buffer and Proteinase K to the tube, ensuring the filter pieces are fully submerged.[14]

-

Incubation: Incubate the mixture at 56°C overnight on a shaker to digest the cellular material on the filter.[14]

-

Binding: Following the kit's instructions, add ethanol to the lysate and transfer the mixture to a spin column. Centrifuge to bind the DNA to the column membrane.

-

Washing: Perform a series of washes with the provided buffers to remove impurities and inhibitors.[20]

-

Elution: Add elution buffer directly to the center of the spin column membrane and incubate for a few minutes at room temperature. Centrifuge to elute the purified eDNA.[20]

-

Quantification and Storage: Quantify the extracted DNA using a fluorometer (e.g., Qubit) and store at -20°C.

Single-Species Detection via Quantitative PCR (qPCR)

qPCR is a highly sensitive method for detecting and quantifying the DNA of a single target species.[21][22]

Materials:

-

Species-specific primers and probe (e.g., TaqMan assay)[23]

-

qPCR master mix

-

Extracted eDNA

-

Positive control (DNA from the target species)

-

Negative controls (no-template controls)

-

qPCR instrument

Procedure:

-

Assay Design: Design or obtain a validated species-specific qPCR assay targeting a short, variable gene region (e.g., mitochondrial DNA).[23]

-

Reaction Setup: In a dedicated clean room, prepare the qPCR reactions by combining the master mix, primers, probe, and eDNA template. Include positive and negative controls in each run.

-

qPCR Run: Place the reaction plate in the qPCR instrument and run a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation and annealing/extension).

-

Data Analysis: Analyze the amplification curves. A sample is considered positive if it crosses the fluorescence threshold within a predetermined cycle threshold (Ct) cutoff. The quantity of target DNA can be estimated by comparing the Ct values to a standard curve of known DNA concentrations.[22]

Multi-Species Detection via eDNA Metabarcoding

eDNA metabarcoding allows for the simultaneous identification of multiple species within a sample by amplifying a universal DNA barcode region (e.g., 12S or 16S rRNA, COI) and sequencing the products on a high-throughput platform like Illumina.[1][24]

Materials:

-

Universal primers with Illumina overhangs[19]

-

High-fidelity DNA polymerase

-

PCR purification kit

-

Indexing primers (for multiplexing)

-

DNA quantification reagents

-

Illumina MiSeq or other sequencing platform

Procedure:

-

Library Preparation (Two-Step PCR):

-

PCR 1 (Amplification): Amplify the barcode region from the extracted eDNA using the universal primers with overhangs. This first PCR enriches the target DNA region.[25]

-

PCR Product Cleanup: Purify the PCR products to remove primers and dNTPs.

-

PCR 2 (Indexing): Perform a second PCR to attach unique dual indexes and the full Illumina sequencing adapters to the amplicons from each sample. This allows for pooling multiple samples in a single sequencing run.[25]

-

-

Library Pooling and Quantification: Quantify each indexed library, then pool them in equimolar concentrations.

-

Sequencing: Sequence the pooled library on an Illumina platform according to the manufacturer's instructions.[26]

-

Bioinformatics Analysis: Process the raw sequencing data through a bioinformatics pipeline to filter low-quality reads, merge paired-end reads, cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assign taxonomy by comparing the sequences to a reference database.[27]

Mandatory Visualizations

References

- 1. Environmental DNA - Wikipedia [en.wikipedia.org]

- 2. Meta-analysis shows that environmental DNA outperforms traditional surveys, but warrants better reporting standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta‐analysis shows that environmental DNA outperforms traditional surveys, but warrants better reporting standards - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of eDNA Metabarcoding Technology to Monitor the Health of Aquatic Ecosystems [mdpi.com]

- 6. Insights in Pharmaceutical Pollution: The Prospective Role of eDNA Metabarcoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontiers | The Elephant in the Lab (and Field): Contamination in Aquatic Environmental DNA Studies [frontiersin.org]

- 9. The Role of Environmental DNA (eDNA) in Assessing Water Quality [krakensense.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nanoporetech.com [nanoporetech.com]

- 14. reabic.net [reabic.net]

- 15. unesco.org [unesco.org]

- 16. youtube.com [youtube.com]

- 17. google.com [google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 18S+16S library preparation for Illumina MiSeq eDNA metabarcoding - rocky intertidal seawater samples [protocols.io]

- 20. pedersenscience.com [pedersenscience.com]

- 21. eDNA Primer - Experimental Design [edna.dnabarcoding101.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Development and Testing of Species-specific Quantitative PCR Assays for Environmental DNA Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Environmental DNA Sequencing | Biomonitoring using eDNA [illumina.com]

- 25. Sequencing | Exploring environmental DNA [ebi.ac.uk]

- 26. Environmental DNA (eDNA) 12S Metabarcoding Illumina MiSeq NGS Protocol with size selection [protocols.io]

- 27. youtube.com [youtube.com]

The Invisible Blueprint: A Technical Guide to the History and Evolution of eDNA Research

A comprehensive overview for researchers, scientists, and drug development professionals on the transformative power of environmental DNA, from its conceptual origins to its cutting-edge applications.

Executive Summary

Environmental DNA (eDNA) has emerged as a revolutionary tool in the life sciences, enabling the detection and analysis of organisms without direct observation. This guide provides an in-depth exploration of the history and evolution of eDNA research, tracing its journey from a niche concept in microbiology to a cornerstone of modern ecological monitoring and a promising frontier in drug discovery. We delve into the core methodologies, from sample acquisition to advanced sequencing techniques, and illuminate the intricate signaling pathways that underpin the biological activity of extracellular DNA. With a focus on technical detail, this document serves as a comprehensive resource for professionals seeking to understand and harness the potential of eDNA.

A History of Discovery: The Rise of eDNA

The concept of studying genetic material directly from environmental samples has its roots in microbial ecology. Initially, the focus was on understanding the vast diversity of microorganisms that could not be cultured in a laboratory setting.

Early Developments (Late 1980s - 1990s): The term "environmental DNA" began to appear in the scientific literature in the late 1980s, primarily in studies of marine and soil microbial communities.[1] These early investigations laid the groundwork for culture-independent analysis of biodiversity.

Expansion to Macroorganisms (Early 2000s): A pivotal shift occurred in the early 2000s with the realization that eDNA could be used to detect multicellular organisms. A landmark study in 2008 demonstrated that the DNA of invasive American bullfrogs could be detected in water samples, showcasing the potential of eDNA for monitoring elusive or rare species. This sparked a surge of interest in applying eDNA techniques to a wide range of macroorganisms.

The Era of Next-Generation Sequencing (2010s - Present): The advent of next-generation sequencing (NGS) technologies dramatically lowered the cost and increased the throughput of DNA sequencing, leading to an explosion in eDNA research.[2] This technological leap enabled the development of metabarcoding, a powerful approach for assessing the biodiversity of entire communities from a single environmental sample.[3] The number of publications on eDNA has grown exponentially, reflecting its increasing importance across various scientific disciplines.[1][4]

Quantitative Growth of eDNA Research

The proliferation of eDNA research can be quantified by the dramatic increase in scientific publications over the past two decades. This growth reflects the expanding applications and refining of eDNA methodologies.

| Year Range | Approximate Number of eDNA Publications (PubMed Search) | Key Developments and Focus Areas |

| 2000-2005 | < 50 | Foundational studies on microbial communities. Early explorations into macroorganism detection. |

| 2006-2010 | ~150 | Proof-of-concept studies for detecting invasive and endangered species in aquatic environments. |

| 2011-2015 | > 500 | Rise of metabarcoding with NGS. Standardization of sampling and analysis protocols. |

| 2016-2020 | > 2000 | Expansion into new environments (air, soil). Applications in diet analysis, ancient DNA, and disease surveillance. |

| 2021-Present | Continuing exponential growth | Refinement of quantitative methods (qPCR, ddPCR). Development of autonomous and in-field technologies. |

Table 1: The growth of eDNA publications and key research milestones. Data is illustrative of the trend observed in scientific databases.[1]

Core Experimental Protocols in eDNA Research

The successful application of eDNA analysis hinges on rigorous and standardized experimental protocols. The general workflow involves sample collection, DNA extraction and purification, DNA amplification, and sequencing/analysis.

Sample Collection

The method of sample collection varies depending on the environment being studied.

-

Water Sampling:

-

Filtration: This is the most common method for aquatic environments. Water is passed through a fine-pored filter (e.g., 0.22-1.2 µm pore size) to capture suspended particles containing eDNA. Peristaltic pumps or syringe-based systems are often used for this purpose.[5][6] The filter is then preserved, typically in ethanol or a lysis buffer, for subsequent DNA extraction.[7]

-

Precipitation: An alternative method involves adding a precipitating agent (e.g., ethanol and sodium acetate) to a water sample to concentrate the eDNA.

-

-

Soil and Sediment Sampling:

-

Core samples are collected from the area of interest. It is crucial to minimize cross-contamination by using sterile equipment for each sample.

-

The collected soil or sediment is typically homogenized, and a subsample is used for DNA extraction.

-

DNA Extraction

The goal of DNA extraction is to efficiently lyse cells and purify the DNA from inhibitors that can interfere with downstream applications.

-

Commercial Kits: A wide range of commercial kits are available and are now standard in most eDNA studies. These kits are optimized for different sample types (e.g., water, soil) and offer a streamlined and standardized workflow.

-

Manual Methods: Traditional methods often involve a combination of chemical and mechanical lysis (e.g., bead beating) followed by purification steps using reagents like phenol-chloroform.

DNA Amplification and Quantification

Once extracted, the target DNA is amplified using the polymerase chain reaction (PCR).

-

Species-Specific Detection (qPCR and ddPCR):

-

Quantitative PCR (qPCR): This method uses species-specific primers and a fluorescent probe to amplify and quantify the amount of a target DNA sequence in real-time. It provides a presence/absence result and an estimate of the eDNA concentration.[8][9]

-

Droplet Digital PCR (ddPCR): This technique partitions the PCR reaction into thousands of tiny droplets, allowing for absolute quantification of the target DNA without the need for a standard curve. This provides a more precise measure of eDNA concentration.

-

-

Community Analysis (Metabarcoding):

-

This approach uses universal primers that target a conserved region of a gene (a "barcode") that has sufficient variation to distinguish between different species (e.g., 12S rRNA for fish, COI for invertebrates).

-

The amplified DNA from multiple species is then sequenced using next-generation sequencing platforms (e.g., Illumina).[3][10]

-

Sequencing and Bioinformatic Analysis

-

Sanger Sequencing: Used for verifying the identity of PCR products in species-specific studies.

-

Next-Generation Sequencing (NGS): The cornerstone of metabarcoding, generating millions of DNA sequences from a single sample.

-

Bioinformatics Pipeline: The raw sequencing data is processed through a series of steps including quality filtering, merging of paired-end reads, clustering of sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and taxonomic assignment by comparing the sequences to a reference database.

Visualizing eDNA Workflows and Pathways

Experimental and Analytical Workflows

eDNA as a Damage-Associated Molecular Pattern (DAMP) in Plants

Extracellular DNA can act as a signaling molecule, particularly in the context of plant immunity. When plant cells are damaged, their DNA is released into the extracellular space. This "self" eDNA can be recognized as a Damage-Associated Molecular Pattern (DAMP), triggering a defense response.

This pathway involves the activation of mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS), which are key early events in plant defense signaling.[11] These signals then feed into hormonal pathways, such as the jasmonic acid (JA) signaling cascade, to orchestrate a broader defense response against pathogens and herbivores.[12]

eDNA in Drug Development: Tapping into Nature's Uncultured Majority

The vast majority of microorganisms in the environment cannot be grown in the lab, representing a massive, untapped reservoir of novel bioactive compounds.[13][14] Metagenomics, the study of eDNA from entire microbial communities, provides a culture-independent way to access the biosynthetic potential of these organisms for drug discovery.[15]

The Metagenomic Drug Discovery Pipeline

The process begins with the extraction of high-quality, high-molecular-weight DNA from an environmental sample. This DNA is then used to construct a metagenomic library, which can be screened for the presence of biosynthetic gene clusters (BGCs) that encode the machinery for producing natural products.

Once a promising BGC is identified, it can be expressed in a heterologous host (a more easily culturable bacterium like E. coli or Streptomyces) to produce the novel compound.[13][16] This compound can then be isolated and tested for its therapeutic properties, such as antibiotic or anticancer activity.

Future Directions and Conclusion

The field of eDNA research is continually evolving, with ongoing advancements in autonomous sampling technologies, in-field analysis, and the application of artificial intelligence for data interpretation. The integration of eDNA with other 'omics' disciplines (e.g., transcriptomics, proteomics) promises an even more holistic understanding of ecosystem function.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. youtube.com [youtube.com]

- 3. Environmental DNA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Sequencing | Exploring environmental DNA [ebi.ac.uk]

- 11. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. Environmental DNA | Clardy Laboratory [clardy.hms.harvard.edu]

- 14. Using natural products for drug discovery: the impact of the genomics era - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug development using Natural Products: The Effects of the Genomics Era - Academy [pubrica.com]

- 16. Present and Future Outlooks on Environmental DNA Based Methods for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Signal: A Technical Guide to the Sources of Environmental DNA in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Environmental DNA (eDNA) has emerged as a revolutionary, non-invasive tool for monitoring biodiversity, tracking elusive species, and understanding aquatic ecosystems. The successful application of eDNA analysis hinges on a fundamental understanding of its origins, persistence, and transport. This technical guide provides an in-depth exploration of the primary sources of eDNA in aquatic environments, offering detailed experimental protocols and quantitative data to support rigorous scientific investigation.

The Cellular Origins of Environmental DNA

Environmental DNA in aquatic ecosystems is a complex mixture of genetic material shed from organisms through various physiological processes. This genetic material exists in different states, from whole cells to extracellular fragments, each with distinct implications for its detection and persistence.

Epidermal and Mucosal Shedding

The primary and most continuous source of eDNA from many aquatic vertebrates and invertebrates is the sloughing of epithelial cells from the skin, scales, and gills.[1][2][3] A protective mucus layer, constantly secreted and replaced by many fish, also entraps and releases cells and free DNA into the water column.[4][5][6][7] This shedding is a natural process of cell turnover and is influenced by factors such as the organism's age, health, and stress levels.[8]

Excretory and Secretory Products

Metabolic waste products are a significant contributor to the eDNA pool. These include:

-

Feces and Urine: Digestive and excretory processes expel large quantities of DNA from the target organism, its gut microbiome, and ingested prey.[2][9][10][11][12] Fecal matter, in particular, can be a concentrated source of eDNA.

-

Reproductive Materials: The release of sperm and eggs during spawning events can introduce a massive, albeit temporally pulsed, amount of eDNA into the environment.[9]

Carcasses and Decomposing Tissues

The death of an organism initiates the process of decomposition, releasing a substantial amount of DNA into the surrounding water as tissues break down. This can create a strong, localized eDNA signal.

The State and Persistence of eDNA

Once released into the aquatic environment, eDNA exists in various states that influence its longevity and transport.[13] The persistence of a detectable eDNA signal is a critical factor in the interpretation of eDNA data.

States of eDNA

Environmental DNA can be broadly categorized into two main states:

-

Intracellular eDNA: DNA contained within whole cells or organelles, such as mitochondria. This form is more protected from enzymatic and environmental degradation.

-

Extracellular eDNA: Free DNA molecules that have been released from cells through lysis or active secretion. This form is more susceptible to rapid degradation.[14]

The following diagram illustrates the different states of eDNA and the transitions between them.

Factors Influencing eDNA Persistence

The persistence of eDNA in aquatic ecosystems is highly variable and is influenced by a combination of biotic and abiotic factors:

-

Temperature: Higher temperatures generally accelerate the metabolic activity of microorganisms and the kinetics of enzymatic degradation, leading to faster eDNA decay.[15][16][17]

-

pH: Both highly acidic and alkaline conditions can increase the rate of DNA hydrolysis, leading to more rapid degradation.[15][17]

-

UV Radiation: Ultraviolet light can directly damage DNA and also indirectly promote degradation through the formation of reactive oxygen species.[8]

-

Microbial Activity: The abundance and activity of microorganisms are major drivers of eDNA degradation through the production of extracellular nucleases.[15]

-

Salinity: The effect of salinity on eDNA persistence is complex and can vary depending on other environmental factors.

Quantitative Insights into eDNA Dynamics

Recent research has focused on quantifying the rates of eDNA shedding and decay to improve the interpretation of eDNA data for estimating organism abundance and biomass.

eDNA Shedding Rates

Shedding rates can vary significantly among species and are influenced by organism size, metabolic rate, and environmental conditions.

| Species | Shedding Rate (pg DNA/hour/g biomass) | Reference |

| Northern Anchovy (Engraulis mordax) | 165 - 3368 | [18][19] |

| Pacific Sardine (Sardinops sagax) | 165 - 3368 | [18][19] |

| Pacific Chub Mackerel (Scomber japonicus) | 165 - 3368 | [18][19] |

eDNA Decay Rates

Decay rates are often modeled as a first-order process, with the concentration of eDNA decreasing exponentially over time.

| Species | Decay Rate Constant (per hour) | Reference |

| Marine Fish (general) | 0.055 - 0.070 | |

| Marine Fish (general) | 0.055 - 0.101 | [18][19] |

Experimental Protocols for eDNA Analysis

The following section outlines a standard workflow for the collection and analysis of eDNA from aquatic environments.

Water Sample Collection and Filtration

A critical first step in eDNA analysis is the collection of water samples in a manner that minimizes contamination.

Methodology:

-

Site Selection: Choose sampling locations that are representative of the target habitat.[9]

-

Decontamination: Thoroughly decontaminate all sampling equipment (e.g., bottles, tubing) with a 10% bleach solution followed by a rinse with DNA-free water.

-

Sample Collection: Collect water samples from the desired depth. For flowing water systems, it is generally recommended to sample downstream of the potential location of the target species.[9]

-

Filtration: Filter a known volume of water through a fine-pored filter (e.g., 0.22-1.2 µm pore size) as soon as possible after collection.[2][20] The filter captures suspended particles, including cells and extracellular DNA.

-

Preservation: Preserve the filter in a lysis buffer or ethanol to prevent DNA degradation during transport and storage.

The following diagram illustrates a typical workflow for eDNA sample collection and initial processing.

DNA Extraction and Quantification

Once in the laboratory, DNA is extracted from the filters and quantified using molecular techniques.

Methodology:

-

DNA Extraction: Use a commercial DNA extraction kit optimized for environmental samples to isolate DNA from the filter. This process typically involves cell lysis, protein removal, and DNA precipitation.[20]

-

Quantitative PCR (qPCR): To detect and quantify the DNA of a specific target species, a quantitative polymerase chain reaction (qPCR) assay is used. This method uses species-specific primers and probes to amplify a target DNA sequence. The amount of amplified DNA is measured in real-time, allowing for quantification of the initial eDNA concentration.[21]

-

Metabarcoding: To assess the biodiversity of an entire community, a metabarcoding approach is employed. This involves amplifying a universal DNA barcode region (e.g., mitochondrial 12S or 16S rRNA genes) from all the DNA present in the sample. The amplified products are then sequenced using high-throughput sequencing, and the resulting sequences are compared to a reference database to identify the species present.[10]

Transport and Fate of eDNA

The interpretation of eDNA signals also requires an understanding of how eDNA is transported and ultimately removed from the aquatic environment.

Hydrological Transport

In flowing water systems (lotic environments), eDNA is transported downstream.[22] The distance eDNA can be detected from its source depends on the flow rate, turbulence, and the rate of degradation and settling.[23][24] In still water bodies (lentic environments), eDNA dispersal is more limited and is influenced by currents, wind, and thermal stratification.[8][25]

Settling and Resuspension

A significant portion of eDNA is associated with particles, which can settle out of the water column and accumulate in the sediment.[26][27] This can lead to a longer persistence of the eDNA signal in the benthos compared to the water column. Resuspension of sediments due to currents or bioturbation can reintroduce this older eDNA back into the water, potentially confounding the interpretation of recent species presence.

The following diagram illustrates the key processes influencing the fate and transport of eDNA in an aquatic ecosystem.

Conclusion

A thorough understanding of the sources, states, persistence, and transport of eDNA is paramount for the robust application of this powerful monitoring tool. By employing standardized and rigorous experimental protocols, researchers can generate high-quality data that will continue to advance our ability to study and manage aquatic ecosystems. This guide provides a foundational framework for professionals in research and drug development to design and interpret eDNA studies with confidence.

References

- 1. Environmental DNA: An Emerging Tool for Understanding Aquatic Biodiversity (U.S. National Park Service) [nps.gov]

- 2. wildlifesnpits.wordpress.com [wildlifesnpits.wordpress.com]

- 3. Environmental DNA (eDNA) - Woods Hole Oceanographic Institution [whoi.edu]

- 4. kmae-journal.org [kmae-journal.org]

- 5. Environmental DNA captured on the fish skin mucus – a potential bias to molecular diet analyses | Knowledge and Management of Aquatic Ecosystems [kmae-journal.org]

- 6. Environmental DNA captured on the fish skin mucus – a potential bias to molecular diet analyses | Knowledge and Management of Aquatic Ecosystems [kmae-journal.org]

- 7. researchgate.net [researchgate.net]

- 8. Predicting the fate of eDNA in the environment and implications for studying biodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glfc.org [glfc.org]

- 10. eDNA profiling of mammals, birds, and fish of surface waters by mitochondrial metagenomics: application for source tracking of fecal contamination in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA from skin, scales, and poop reveals ocean life - Futurity [futurity.org]

- 12. researchgate.net [researchgate.net]

- 13. The Multiple States of Environmental DNA and What Is Known about Their Persistence in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Bacterial abundance and pH associate with eDNA degradation in water from various aquatic ecosystems in a laboratory setting [frontiersin.org]

- 16. Environmental DNA concentrations vary greatly across productive and degradative conditions, with implications for the precision of population estimates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Environmental DNA (eDNA) Shedding and Decay Rates for Three Marine Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The shedding and decay of eDNA in aquatic systems [tian.nju.edu.cn]

- 20. Filtering water for eDNA - Cornell Video [cornell.edu]

- 21. youtube.com [youtube.com]

- 22. royalsocietypublishing.org [royalsocietypublishing.org]

- 23. A hierarchical model for eDNA fate and transport dynamics accommodating low concentration samples [pubs.usgs.gov]

- 24. Frontiers | Modeling Environmental DNA Transport in the Coastal Ocean Using Lagrangian Particle Tracking [frontiersin.org]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. DSpace [kuscholarworks.ku.edu]

- 27. Influence of sediment and stream transport on detecting a source of environmental DNA | U.S. Geological Survey [usgs.gov]

An In-depth Technical Guide to the Sources of Environmental DNA in Terrestrial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Environmental DNA (eDNA) has emerged as a revolutionary, non-invasive tool for biodiversity monitoring, offering unprecedented sensitivity in detecting the presence of organisms in various environments. In terrestrial ecosystems, eDNA is sourced from a multitude of biological materials shed by plants, animals, and microorganisms. This genetic material accumulates in environmental reservoirs such as soil, air, and water, providing a rich, albeit complex, tapestry of the biodiversity present. Understanding the origins, persistence, and transport of eDNA is critical for designing robust studies, accurately interpreting data, and harnessing its full potential in fields ranging from conservation ecology to epidemiology and drug discovery. This guide provides a technical overview of the primary sources of eDNA in terrestrial environments, detailed experimental protocols for its analysis, and quantitative data on its persistence.

Core Sources of Terrestrial eDNA

Environmental DNA in terrestrial ecosystems is a complex mixture of intracellular and extracellular DNA released from organisms through various biological processes. These sources can be broadly categorized as follows:

-

Direct Shedding from Animals: Vertebrates and invertebrates continuously shed genetic material. Key sources include:

-

Skin and Hair: Epidermal cells and hair follicles are constantly shed and contain mitochondrial and nuclear DNA.

-

Feces and Urine: These waste products are significant sources of eDNA, containing DNA from the host organism as well as from gut microflora and digested food items.[1][2]

-

Saliva and Mucus: DNA from saliva can be deposited at feeding sites, watering holes, or through grooming. Mucus trails from invertebrates also leave behind genetic traces.

-

Gametes and Carcasses: Reproductive activities and the decomposition of deceased organisms release large quantities of DNA into the surrounding environment.[1]

-

-

Plant-Derived Material: Plants contribute a substantial amount of eDNA to the terrestrial landscape through:

-

Pollen and Spores: These reproductive particles are widely dispersed by wind and can accumulate in soil and water bodies.

-

Leaf Litter and Root Exudates: Decomposing leaves, branches, and the sloughing of root cap cells continuously release plant DNA into the soil matrix.

-

Nectar and Volatiles: While less concentrated, these substances can also contain plant cellular material.

-

-

Microorganisms: Bacteria, archaea, fungi, and protists are ubiquitous in the soil and on surfaces, representing a massive reservoir of eDNA.

These varied sources contribute to the total eDNA pool found in key environmental reservoirs.

Key Environmental Reservoirs

1. Soil: Soil is the primary and most complex reservoir for terrestrial eDNA.[3] DNA molecules can be adsorbed to soil particles, which protects them from degradation by nucleases, UV radiation, and microbial activity.[4] This leads to a longer persistence of eDNA in soil compared to other environments.[4] However, the concentration and detectability of eDNA in soil are influenced by factors such as soil type, pH, temperature, and moisture.[4]

2. Air: Airborne eDNA consists of biological particles like pollen, spores, skin cells, and small fragments of tissue suspended in the atmosphere.[5][6] The study of airborne eDNA is a rapidly advancing field with the potential to monitor biodiversity over large spatial scales.[7][8] The concentration of airborne eDNA is generally lower and more transient than in soil, influenced by wind patterns, humidity, and the density of source organisms.[1]

3. Water Bodies: Ponds, streams, and ephemeral water sources within terrestrial ecosystems act as collection points for eDNA from the surrounding catchment.[9] Runoff can transport eDNA from soil and decaying organic matter, and animals visiting these water sources deposit DNA directly.

Quantitative Analysis of eDNA Persistence

The temporal window represented by an eDNA signal is determined by its persistence in the environment—the balance between its deposition and degradation. The following table summarizes quantitative data on eDNA persistence from a key study on vertebrate eDNA in soil.

| Target Organism(s) | Environmental Matrix | Experimental Conditions | Time Point | Detection Method | Detection Rate / Concentration | Reference |

| Mock vertebrate community (10 species including reptiles, birds, and mammals) | Soil | 10°C, 25°C, 40°C; 0%, 50%, 100% UV-B radiation | 0 weeks | eDNA Metabarcoding | ~2.5 mean species detected per sample | Guthrie et al. (2022)[10] |

| Mock vertebrate community (10 species) | Soil | All treatments combined | 1 week | eDNA Metabarcoding | ~1.7 mean species detected per sample | Guthrie et al. (2022)[10] |

| Mock vertebrate community (10 species) | Soil | All treatments combined | 4 weeks | eDNA Metabarcoding | ~1.2 mean species detected per sample | Guthrie et al. (2022)[10] |

| Mock vertebrate community (10 species) | Soil | All treatments combined | 12 weeks | eDNA Metabarcoding | ~0.8 mean species detected per sample | Guthrie et al. (2022)[10] |

| Mock vertebrate community (10 species) | Soil | All treatments combined | 0 weeks | qPCR (relative concentration) | 1.00 (normalized) | Guthrie et al. (2022)[10] |

| Mock vertebrate community (10 species) | Soil | All treatments combined | 1 week | qPCR (relative concentration) | ~0.4 | Guthrie et al. (2022)[10] |

| Mock vertebrate community (10 species) | Soil | All treatments combined | 4 weeks | qPCR (relative concentration) | ~0.2 | Guthrie et al. (2022)[10] |

| Mock vertebrate community (10 species) | Soil | All treatments combined | 12 weeks | qPCR (relative concentration) | ~0.1 | Guthrie et al. (2022)[10] |

Table 1: Summary of quantitative data on the persistence of vertebrate eDNA in soil over a 12-week period under various temperature and UV-B conditions. Data is sourced from Guthrie et al. (2022).[10]

Visualization of eDNA Dynamics and Workflows

To better understand the complex relationships and processes involved in terrestrial eDNA analysis, the following diagrams are provided.

Caption: Sources and transport pathways of eDNA in terrestrial ecosystems.

Caption: A generalized experimental workflow for terrestrial eDNA analysis.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparability of eDNA studies. Below are methodologies for the collection and analysis of eDNA from soil and air.

Protocol 1: Soil eDNA Collection and Extraction

This protocol is based on the widely used Qiagen DNeasy PowerSoil Pro Kit, which is designed to handle challenging soil samples rich in PCR inhibitors.

A. Soil Sample Collection:

-

Site Selection: Establish a grid or transect at the sampling site. The sampling strategy should be designed to be representative of the area of interest.

-

Decontamination: Before and between each sample collection, thoroughly decontaminate all equipment (e.g., soil corers, trowels, spatulas) by first removing visible debris, then washing with a 10% bleach solution, followed by a rinse with DNA-free water.

-

Sample Collection:

-

Remove the upper layer of loose leaf litter and debris.

-

Using a sterile soil corer or spatula, collect approximately 10-30 grams of soil from the top 5-10 cm. For a representative sample, it is recommended to collect and pool several sub-samples from within a small radius (e.g., 1 meter).

-

Place the composite sample into a sterile collection bag or tube.

-

-

Field Controls: At each site, collect a "field blank" by opening a sample tube and exposing it to the air for the duration of the sampling process to monitor for airborne contamination.

-

Storage and Transport: Immediately place samples on ice or in a cooler for transport. For long-term storage, freeze samples at -20°C or -80°C until DNA extraction.

B. DNA Extraction (using DNeasy PowerSoil Pro Kit):

-

Sample Homogenization: Prior to extraction, thaw and homogenize the soil sample.

-

Lysis: Add 0.25 grams of the soil sample to a PowerBead Pro Tube. Add 800 µL of Solution CD1 and vortex horizontally for 10 minutes to mechanically lyse cells.

-

Inhibitor Removal: Centrifuge the tubes and transfer the supernatant to a new tube. Add Solution CD2, vortex, and centrifuge to precipitate non-DNA organic and inorganic materials.

-

DNA Binding: Transfer the supernatant to a new tube, add Solution CD3, and vortex. Load the lysate onto an MB Spin Column. Centrifuge to bind DNA to the silica membrane.

-

Wash Steps: Wash the membrane with Solution EA and then with Solution C5 to remove remaining PCR inhibitors.

-

Elution: Dry the membrane by centrifugation. Place the spin column into a clean collection tube, add 100 µL of Solution C6 (elution buffer) to the center of the membrane, and centrifuge to elute the purified DNA.

-

Storage: Store the extracted DNA at -20°C.

Protocol 2: Airborne eDNA Collection

This protocol describes active air sampling using a high-volume air sampler to capture airborne biological particles.

A. Equipment and Setup:

-

Air Sampler: A high-volume air sampler capable of drawing air at a consistent flow rate (e.g., 100-1000 L/min).

-

Filter: A sterile filter membrane (e.g., a 0.22 µm to 1.0 µm pore size Sterivex filter or a larger glass fiber filter) compatible with the air sampler.

-

Decontamination: Sterilize the filter holder and any non-disposable parts of the sampler that will be in the air path using a 10% bleach solution followed by a rinse with DNA-free water.

-

Setup: Place the air sampler at the desired height (e.g., 1-1.5 meters above the ground) and location, oriented into the prevailing wind if possible. Install the sterile filter into the filter holder using sterile forceps and gloves.

B. Air Sampling:

-

Sampling Duration: Run the sampler for a predetermined period, typically ranging from 30 minutes to several hours, depending on the expected eDNA concentration and dust levels. A common approach is to sample for 1-2 hours.

-

Flow Rate: Record the air flow rate throughout the sampling period to calculate the total volume of air filtered.

-

Field Controls: Conduct a "field blank" by installing a filter in the sampler for the full duration without turning on the pump. This control accounts for contamination during setup and takedown.

-

Sample Retrieval: After sampling, carefully remove the filter using sterile forceps and place it in a sterile tube or bag.

-

Storage and Transport: Store the filter on ice for transport and freeze at -80°C for long-term storage.

C. DNA Extraction from Air Filters:

-

DNA can be extracted from the filter using various methods, including modified protocols for water filtration or commercial kits like the DNeasy PowerSoil Pro Kit, where the filter membrane is physically added to the bead-beating tube for lysis.

Protocol 3: eDNA Metabarcoding Analysis

This protocol outlines a general workflow for multi-species detection from extracted eDNA using high-throughput sequencing.

A. Primer Selection and PCR Amplification:

-

Target Gene Selection: Choose a standardized barcode gene region appropriate for the target taxa.

-

Vertebrates: The mitochondrial 12S rRNA gene (e.g., using MiFish universal primers) is widely used for its high copy number and conserved priming sites flanking a variable region.[11][12][13]

-

Plants: The P6 loop of the chloroplast trnL (UAA) intron is a common target due to its short length, making it suitable for degraded eDNA.[10][14][15]

-

-

Two-Step PCR: A two-step PCR approach is commonly used to add sequencing adapters and sample-specific indices.

-

PCR 1: Amplify the target barcode region using primers with an overhang sequence. Perform this in triplicate for each sample to reduce PCR stochasticity.

-

PCR 2: Use the products from PCR 1 as a template for a second, limited-cycle PCR to attach the full sequencing adapters and unique dual indices for sample multiplexing.

-

-

Controls: Include negative controls (no DNA template) in all PCR steps to monitor for contamination.

B. Library Preparation and Sequencing:

-

Pooling: Pool the indexed PCR products from all samples in equimolar concentrations.

-

Purification: Purify the pooled library to remove primer-dimers and other small fragments.

-

Sequencing: Sequence the prepared library on a high-throughput sequencing platform, such as the Illumina MiSeq or NovaSeq, using paired-end reads.

C. Bioinformatics Pipeline (Generalized QIIME 2 / DADA2 Workflow):

-

Data Import: Import the raw, demultiplexed paired-end FASTQ files into the QIIME 2 environment.[16]

-

Quality Control and Denoising:

-

Use the DADA2 plugin to filter low-quality reads, trim primer sequences, truncate reads to a uniform length, and merge paired-end reads.[16][17]

-

DADA2 also performs denoising, which corrects sequencing errors and identifies unique Amplicon Sequence Variants (ASVs), and removes chimeric sequences.[17]

-

-

Taxonomic Assignment:

-

Data Filtering: Remove non-target and unassigned sequences. Filter out potential contaminant ASVs by cross-referencing with negative controls.

-

Statistical Analysis: Use the final ASV table (equivalent to a species-by-sample matrix) for downstream ecological analyses, such as calculating alpha and beta diversity, assessing community composition, and performing species occupancy modeling.

Conclusion

The study of environmental DNA from terrestrial ecosystems offers powerful insights into biodiversity with a sensitivity that often surpasses traditional survey methods.[7] Soil and air represent the largest and most promising reservoirs of this genetic information. However, the successful application of eDNA techniques requires a deep understanding of its sources, environmental fate, and the technical nuances of its collection and analysis. By employing rigorous, standardized protocols and robust bioinformatic pipelines, researchers can mitigate challenges such as contamination and PCR inhibition, paving the way for more accurate and reproducible ecological monitoring. As the field continues to advance, terrestrial eDNA analysis is poised to become an indispensable tool in conservation, ecosystem management, and potentially in public health surveillance and the discovery of novel natural products.

References

- 1. Airborne environmental DNA captures terrestrial vertebrate diversity in nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Multi-Gene Region Targeted Capture Approach to Detect Plant DNA in Environmental Samples: A Case Study From Coastal Environments [frontiersin.org]

- 4. osti.gov [osti.gov]

- 5. eDNAir: proof of concept that animal DNA can be collected from air sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edna.dnabarcoding101.org [edna.dnabarcoding101.org]

- 7. Airborne environmental DNA metabarcoding detects more diversity, with less sampling effort, than a traditional plant community survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. eDNA Primer - Sample Collection [edna.dnabarcoding101.org]

- 10. Frontiers | Metabarcoding of soil environmental DNA to estimate plant diversity globally [frontiersin.org]

- 11. eDNA metabarcoding primers [pieterprovoost.be]

- 12. mdpi.com [mdpi.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Metabarcoding of soil environmental DNA to estimate plant diversity globally - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Power and limitations of the chloroplast trnL (UAA) intron for plant DNA barcoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GitHub - Joseph7e/HCGS_Metabarcoding_Tutorials: Workflow for qiime2 workshop [github.com]

- 17. Introduction to the bioinformatic analysis of eDNA metabarcoding data – eDNA [otagobioinformaticsspringschool.github.io]

- 18. researchgate.net [researchgate.net]

The Ephemeral Trace: An In-depth Technical Guide to the Persistence and Degradation of Environmental DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Environmental DNA (eDNA), the genetic material shed by organisms into their surroundings, has emerged as a powerful, non-invasive tool for detecting and monitoring biodiversity. From tracking elusive species to assessing the impact of environmental change, the applications of eDNA analysis are rapidly expanding. However, the accuracy and interpretability of eDNA data are fundamentally reliant on understanding its persistence and degradation dynamics in the environment. This technical guide provides a comprehensive overview of the core principles governing eDNA stability, the key factors influencing its decay, and detailed methodologies for its study.

The States and Fate of eDNA

Environmental DNA exists in various states, each with its own susceptibility to degradation. These states are not static and can transition from one to another, further complicating degradation dynamics. The primary states of eDNA include:

-

Intracellular eDNA: Encapsulated within intact cells, this form is relatively protected from environmental stressors.

-

Intraorganellar eDNA: Housed within organelles like mitochondria, offering a moderate degree of protection.

-

Extracellular or "Free" eDNA: Dissolved in the water column or adsorbed to particles, this is the most exposed and vulnerable state.

The degradation of eDNA is not a simple linear process. It often follows a biphasic decay pattern, with an initial rapid loss of the more labile forms of eDNA, followed by a slower decay of more persistent forms.

Key Factors Influencing eDNA Persistence and Degradation

The persistence of eDNA in any environment is a complex interplay of physical, chemical, and biological factors. Understanding these factors is critical for designing effective eDNA studies and accurately interpreting their results.

Physical Factors

-

Temperature: Higher temperatures generally accelerate the rate of eDNA degradation by increasing the kinetics of enzymatic and microbial activity.[1][2][3][4][5] Conversely, colder environments can preserve eDNA for extended periods.

-

Ultraviolet (UV) Radiation: UV-B radiation, in particular, can directly damage eDNA by causing the formation of pyrimidine dimers and other photoproducts.[3][4][5][6][7][8][9] The extent of UV-induced degradation can be influenced by water clarity and the presence of dissolved organic matter.[9]

-

Adsorption to Substrates: eDNA can bind to various organic and inorganic particles in the environment, such as sediments, clays, and humic substances. This adsorption can protect the DNA from enzymatic degradation and UV radiation, thereby increasing its persistence.

Chemical Factors

-

pH: The pH of the surrounding medium can significantly impact eDNA stability. Both highly acidic and highly alkaline conditions can increase the rate of DNA hydrolysis, leading to faster degradation.[2][7][8]

-

Salinity: The effect of salinity on eDNA persistence is complex and can be contradictory. While some studies suggest that higher salinity may reduce degradation rates, others have found little to no significant effect in marine systems.[1]

-

Presence of Inhibitors: Certain compounds in the environment, such as humic acids, can inhibit the PCR amplification of eDNA, leading to false negatives even when eDNA is present.

Biological Factors

-

Microbial Activity: Microorganisms, such as bacteria and fungi, are major drivers of eDNA degradation. They produce extracellular enzymes, like nucleases, that break down DNA molecules to utilize them as a source of nutrients.[10]

-

Extracellular Enzymes: Nucleases released by microorganisms and other organisms in the environment can rapidly degrade free eDNA.

Quantitative Data on eDNA Degradation

The following tables summarize quantitative data from various studies on the degradation rates and half-lives of eDNA under different environmental conditions.

Table 1: Effect of Temperature on eDNA Degradation in Aquatic Environments

| Temperature (°C) | eDNA Half-life (hours) | Decay Rate Constant (k) | Organism/Gene Target | Reference |

| 5 | >1400 | - | Bullfrog (Lithobates catesbeianus) | [7] |

| 15 | ~200 | - | Bullfrog (Lithobates catesbeianus) | [7] |

| 25 | ~90 | - | Bullfrog (Lithobates catesbeianus) | [7] |

| 4 | - | ~0.003 h⁻¹ | Common Carp (Cyprinus carpio) | [2] |

| 20 | - | ~0.03 h⁻¹ | Common Carp (Cyprinus carpio) | [2] |

| 20 + UV | - | ~0.04 h⁻¹ | Common Carp (Cyprinus carpio) | [5] |

Table 2: Effect of UV Radiation on eDNA Degradation in Aquatic Environments

| UV-B Level | eDNA Half-life (days) | Degradation Rate | Organism/Gene Target | Reference |

| Low | ~11 | Slower | - | [6] |

| High | ~8 | Faster | - | [6] |

| 0% Intensity | - | Higher | Vertebrate community (soil) | [4] |

| 100% Intensity | - | Lower | Vertebrate community (soil) | [4] |

Table 3: Effect of pH on eDNA Degradation in Aquatic Environments

| pH | eDNA Half-life (hours) | Degradation Rate | Organism/Gene Target | Reference |

| 6.5 | < 48 | Faster | Multi-species | [8] |

| 7.5 | > 48 | Slower | Multi-species | [8] |

| 8.5 | < 48 | Faster | Multi-species | [8] |

Table 4: Comparison of eDNA Persistence in Aquatic vs. Terrestrial Environments

| Environment | Persistence Time | Key Factors | Reference |

| Aquatic (Water) | Hours to Weeks | Temperature, Microbial Activity, UV Radiation, pH | [11] |

| Terrestrial (Soil) | Days to Thousands of Years | Adsorption to soil particles, Microbial Activity, Temperature, UV Radiation | [4][11] |

Experimental Protocols

A. Microcosm Experiment for eDNA Degradation Analysis

This protocol outlines a typical microcosm experiment to assess the degradation of eDNA under controlled laboratory conditions.

1. Microcosm Setup:

-

Establish replicate microcosms (e.g., 1-liter glass beakers) for each experimental condition (e.g., different temperatures, pH levels, UV exposure).

-

Fill each microcosm with a defined volume of water (e.g., 800 mL) from the target environment (e.g., lake, river) or with sterile, deionized water for a controlled matrix.

-

Introduce a known concentration of target eDNA. This can be purified DNA from a target species or water from a tank with a known biomass of the target organism.

-

Cover the microcosms to prevent contamination and evaporation, while allowing for gas exchange if necessary.

2. Incubation:

-

Place the microcosms in incubators or environmental chambers set to the desired experimental conditions.

-

For UV experiments, use UV lamps with controlled intensity and duration of exposure.

3. Water Sampling:

-

At predetermined time points (e.g., 0, 6, 12, 24, 48, 96 hours), collect a specific volume of water (e.g., 50 mL) from each microcosm using a sterile pipette.

-

Immediately filter the water sample through a sterile filter membrane (e.g., 0.22 µm pore size) to capture eDNA.[1][6][12][13][14]

4. eDNA Extraction from Filters:

-

Use a commercially available eDNA extraction kit (e.g., DNeasy PowerWater Kit) following the manufacturer's instructions.

-

Alternatively, a custom protocol involving lysis buffers and purification columns can be used.

-

Elute the purified eDNA in a small volume of elution buffer (e.g., 50-100 µL).

5. eDNA Quantification using qPCR:

-

Design or obtain species-specific primers and probes for the target eDNA fragment.

-

Prepare a standard curve using a serial dilution of a known concentration of the target DNA.[15][16][17]

-

Perform qPCR analysis on the extracted eDNA samples and standards.[18][19][20]

-

Quantify the eDNA concentration in each sample by comparing its amplification signal to the standard curve.

6. Data Analysis:

-

Calculate the eDNA decay rate constant (k) for each experimental condition by fitting an exponential decay model to the concentration data over time.

-

Calculate the eDNA half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

B. eDNA Extraction from Soil Samples

1. Soil Sample Collection:

-

Collect soil samples from the target area using a sterile core sampler or spatula.

-

Store the samples in sterile bags or tubes at -20°C until extraction.

2. eDNA Extraction:

-

Use a specialized soil DNA extraction kit (e.g., DNeasy PowerSoil Kit) that is designed to handle the high levels of PCR inhibitors typically found in soil.[21][22]

-

The protocol generally involves a bead-beating step to lyse cells, followed by inhibitor removal and DNA purification steps.

3. eDNA Quantification:

-

Quantify the extracted eDNA using qPCR as described in the microcosm experiment protocol.

Visualizations

Caption: Factors influencing the degradation of eDNA.

Caption: Workflow for an eDNA degradation experiment.

Conclusion

The persistence of environmental DNA is a critical parameter that dictates the spatial and temporal resolution of eDNA-based biodiversity assessments. A thorough understanding of the multifaceted factors that govern eDNA degradation is paramount for the robust design of experiments and the accurate interpretation of field data. This guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the full potential of eDNA as a transformative tool in environmental science and beyond. Further research into the complex interactions between different environmental variables and the various states of eDNA will continue to refine our ability to read the faint, yet informative, genetic signatures left behind in the environment.

References

- 1. nerrssciencecollaborative.org [nerrssciencecollaborative.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ednaconference.com.au [ednaconference.com.au]

- 5. Temperature May Play a More Important Role in Environmental DNA Decay than Ultraviolet Radiation [mdpi.com]

- 6. waguirrelab.com [waguirrelab.com]